

An In-depth Technical Guide to the Chemical Class of p-Tolyl Isobutyrate

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Compound of Interest

Compound Name: *p*-Tolyl isobutyrate

Cat. No.: B093224

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Introduction

p-Tolyl isobutyrate, also known as 4-methylphenyl 2-methylpropanoate, is an organic compound classified as a phenol ester.[1] It is a significant molecule within the flavor and fragrance industry, valued for its characteristic floral and fruity aroma.[1][2] This technical guide provides a comprehensive overview of **p-tolyl isobutyrate**, focusing on its chemical properties, synthesis, spectral characterization, and safety profile, tailored for a scientific audience.

Chemical and Physical Properties

p-Tolyl isobutyrate is a combustible liquid that is moderately toxic upon ingestion and skin contact.[3][4] It belongs to the class of phenol esters, which are aromatic compounds containing a benzene ring substituted with a hydroxyl group and an ester group.[1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₂	[3][5]
Molecular Weight	178.23 g/mol	[3][5]
CAS Number	103-93-5	[5]
Boiling Point	237 °C	[3]
Density	0.993 g/mL at 25 °C	[3]
Refractive Index	1.487 at 20 °C	[3]
Flash Point	205 °F (96.11 °C)	[6]
Water Solubility	0.1 g/L	[1]
logP	2.84	[1]

Synthesis of p-Tolyl Isobutyrate

The primary method for synthesizing **p-tolyl isobutyrate** is through the esterification of p-cresol with isobutyric acid.[3][4] This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from a general procedure for the esterification of p-cresol.[4]

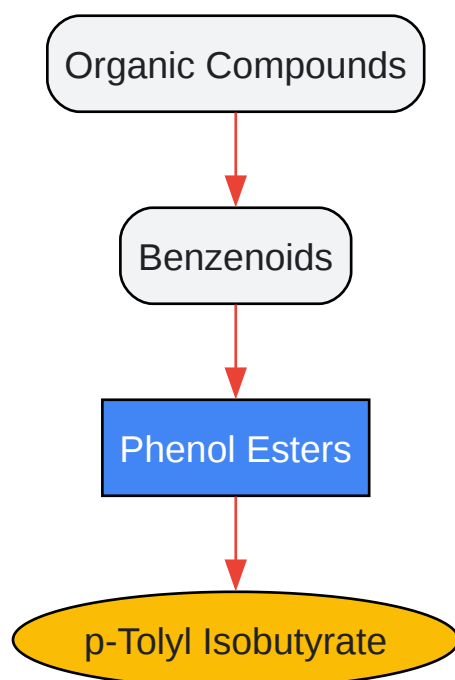
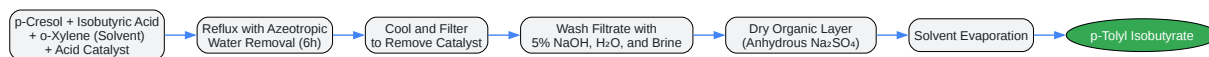
Materials:

- p-Cresol (10 mmol)
- Isobutyric acid (5 mmol)
- Acid-activated Indian bentonite (catalyst, 500 mg) or another suitable acid catalyst
- o-Xylene (solvent, 30 mL)
- 5% Sodium hydroxide solution
- Saturated sodium chloride solution

- Anhydrous sodium sulfate
- Standard laboratory glassware for reflux with azeotropic removal of water

Procedure:

- In a round-bottom flask, dissolve p-cresol (10 mmol) and isobutyric acid (5 mmol) in o-xylene (30 mL).
- Add the acid-activated Indian bentonite catalyst (500 mg) to the mixture.
- Equip the flask with a Dean-Stark apparatus or similar setup for azeotropic removal of water and a condenser.
- Heat the reaction mixture to reflux for approximately 6 hours, continuously removing the water formed during the reaction.
- After cooling the reaction mixture to room temperature, filter off the catalyst and wash it with a small amount of o-xylene.
- Transfer the filtrate to a separatory funnel and wash it sequentially with 5% NaOH solution (4 x 10 mL), water (2 x 10 mL), and saturated NaCl solution (2 x 10 mL) to remove unreacted starting materials and the catalyst residue.
- Dry the organic layer over anhydrous Na_2SO_4 .
- Remove the solvent under reduced pressure to yield the crude **p-tolyl isobutyrate**, which can be further purified by distillation.



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